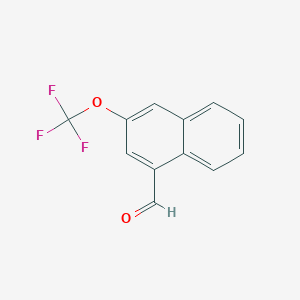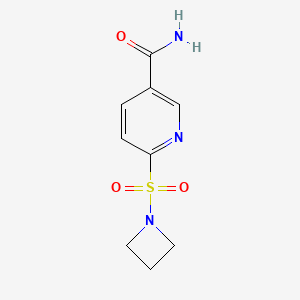
6-(Azetidin-1-ylsulfonyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Azetidin-1-ilsulfonil)nicotinamida es un compuesto con la fórmula molecular C9H11N3O3S y un peso molecular de 241.27 g/mol Es un derivado de la nicotinamida, que presenta un anillo de azetidina unido al grupo sulfonilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de azetidinas, incluyendo 6-(Azetidin-1-ilsulfonil)nicotinamida, se puede lograr mediante varios métodos. Un enfoque eficiente es la reacción de aza Paternò–Büchi, que implica la fotocicloadición [2 + 2] entre un imina y un componente alceno . Esta reacción es conocida por su alta regio- y estereoselectividad, convirtiéndola en una herramienta poderosa para construir compuestos heterocíclicos de cuatro miembros como las azetidinas.
Métodos de Producción Industrial
Los métodos de producción industrial para 6-(Azetidin-1-ilsulfonil)nicotinamida típicamente implican reacciones de sustitución nucleofílica con nucleófilos de nitrógeno, reducción de β-lactámicos, o apertura de anillo de azabiciclobutanos altamente tensionados . Estos métodos se eligen por su eficiencia y capacidad para producir el compuesto a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-(Azetidin-1-ilsulfonil)nicotinamida experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonilo en un sulfuro.
Sustitución: El anillo de azetidina puede sufrir reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción, y nucleófilos como las aminas para reacciones de sustitución .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir sulfuros. Las reacciones de sustitución pueden conducir a una variedad de derivados de azetidina.
Aplicaciones Científicas De Investigación
6-(Azetidin-1-ilsulfonil)nicotinamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 6-(Azetidin-1-ilsulfonil)nicotinamida involucra su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto influye en las reacciones redox y la producción de energía en las células al contribuir a la síntesis de NAD+ . También afecta la reparación del ADN y las respuestas al estrés celular, convirtiéndolo en un compuesto valioso tanto en aplicaciones terapéuticas como cosméticas .
Comparación Con Compuestos Similares
Compuestos Similares
Nicotinamida: Una vitamina hidrosoluble de molécula pequeña con funciones metabólicas esenciales.
Derivados de azetidina: Compuestos que presentan el anillo de azetidina, conocidos por su reactividad y estabilidad únicas.
Singularidad
6-(Azetidin-1-ilsulfonil)nicotinamida destaca por su combinación del anillo de azetidina y el grupo nicotinamida, lo que confiere propiedades químicas y biológicas únicas
Propiedades
Fórmula molecular |
C9H11N3O3S |
|---|---|
Peso molecular |
241.27 g/mol |
Nombre IUPAC |
6-(azetidin-1-ylsulfonyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H11N3O3S/c10-9(13)7-2-3-8(11-6-7)16(14,15)12-4-1-5-12/h2-3,6H,1,4-5H2,(H2,10,13) |
Clave InChI |
PPCPWDRFRGXHQG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one](/img/structure/B11871267.png)
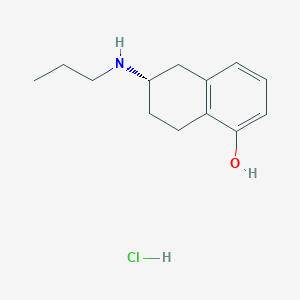
![1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride](/img/structure/B11871277.png)
![7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11871284.png)

![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)
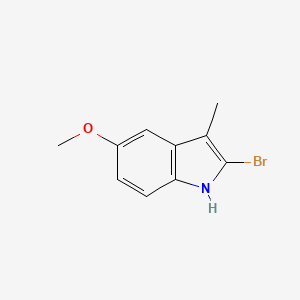
![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)
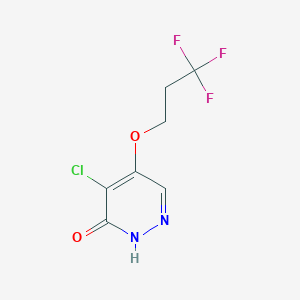

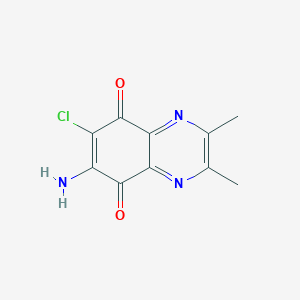
![2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11871347.png)
